Product packaging for Deoxyherquenone(Cat. No.:CAS No. 17298-90-7)

Deoxyherquenone

Cat. No.: B102594
CAS No.: 17298-90-7
M. Wt: 356.4 g/mol
InChI Key: KMPAOJFBQSXEAI-UHFFFAOYSA-N
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Description

Historical Context and Initial Discovery of Deoxyherquenone

This compound was identified as a secondary metabolite produced by the filamentous fungus Penicillium herquei. nih.govontosight.ai Early research in the 1970s focused on its isolation and structural elucidation, establishing it as a member of the phenalenone family alongside related compounds like herqueinone (B1223060) and herqueichrysin. tandfonline.com These initial studies utilized spectroscopic methods to define its characteristic tricyclic phenalenone core, a fused peri-fused ring system derived from a polyketide pathway. nih.govacs.org Isotope labeling studies were crucial in these early stages, confirming that the carbon skeleton is assembled from seven acetate (B1210297) units. nih.gov

Significance of this compound as a Natural Product

The significance of this compound stems from several key aspects. Firstly, it is a representative of the phenalenones, a class of polyketides that exhibit a wide array of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. researchgate.netencyclopedia.pubnih.gov The rich nucleophilic character of the phenalenone nucleus makes it an attractive scaffold for synthetic chemists and a subject of interest for potential therapeutic applications. researchgate.netnih.gov

Secondly, this compound is produced by various fungal strains, including those found in diverse and unique ecological niches such as marine environments and in association with insects. tandfonline.commdpi.com For instance, it has been isolated from fungi associated with the brown alga Fucus vesiculosus and from fungi covering the cocoons of the leaf-rolling moth Dactylioglypha tonica. tandfonline.commdpi.com This widespread occurrence underscores the metabolic plasticity of fungi and provides a rich area for bioprospecting and discovering new, structurally related molecules.

Table 1: Selected Fungal Sources of this compound

Fungal Species Source/Habitat
Penicillium herquei Soil, Marine Algae, Insect Cocoons
Penicillium sp. (strain 68) Marine Brown Alga (Fucus vesiculosus)

Overview of Research Trajectories in this compound Chemistry

Research into this compound has progressed along several key trajectories, reflecting broader trends in natural product chemistry.

Isolation and Dereplication: A primary research avenue involves the continued isolation of this compound and its analogues from novel fungal sources. mdpi.com Modern analytical techniques, such as UPLC-MS/MS-based molecular networking, have become instrumental in this process. mdpi.comresearchgate.net This approach, often coupled with the "One-Strain-Many-Compounds" (OSMAC) strategy where culture conditions are varied, allows for the rapid identification (dereplication) of known compounds like this compound and the targeted discovery of new derivatives within the same molecular family. mdpi.comgeomar.de

Biosynthesis: A significant focus has been on understanding the biosynthesis of the phenalenone core. researchgate.netnih.gov Studies have identified the phn biosynthetic gene cluster in Penicillium herquei as being responsible for herqueinone production, a close analogue of this compound. nih.govacs.org This research has revealed that a non-reducing polyketide synthase (NR-PKS) named PhnA constructs the initial heptaketide backbone and that a flavin-dependent monooxygenase (FMO), PhnB, is crucial for the subsequent cyclization steps that form the characteristic phenalenone ring system. nih.govacs.orgcdc.gov

Synthetic Approaches: The unique, peri-fused tricyclic structure of phenalenones has made them an attractive target for total synthesis. titech.ac.jpyork.ac.ukorganic-chemistry.orgepfl.chnih.gov While a specific total synthesis for this compound itself is not prominently detailed in recent literature, the synthesis of the core phenalenone skeleton is a subject of academic interest. The development of new synthetic methodologies to construct this complex scaffold is a key objective, as it provides a route to produce larger quantities of the natural product and to create novel analogues with potentially enhanced or different biological activities. epfl.chnih.gov

Academic Research Objectives and Scope of Investigation for this compound

The academic investigation of this compound is driven by a set of clear objectives that align with the broader goals of natural product research.

Discovery and Characterization: The primary objective is the discovery and full structural characterization of this compound and its naturally occurring derivatives from diverse fungal sources. bohrium.comsioc-journal.cn This expands the known chemical space of this compound class.

Elucidation of Biosynthetic Pathways: A major goal is to fully map the biosynthetic pathway leading to this compound. nih.gov This includes identifying all the genes and enzymes involved, understanding the reaction mechanisms, and exploring the potential for engineering these pathways to produce novel compounds. acs.orgcdc.gov

Evaluation of Biological Activity: Research aims to screen and evaluate the biological activities of this compound. encyclopedia.pubnih.gov This involves testing its effects in various assays, such as those for anticancer activity or enzyme inhibition (e.g., against indoleamine 2,3-dioxygenase 1, or IDO1), to uncover its potential as a lead compound for drug discovery. encyclopedia.pubmdpi.com

Exploration of Chemical Ecology: Investigations into the ecological role of this compound, for example, its function in the symbiotic relationship between fungi and their hosts, represent another scope of research. tandfonline.com

Development of Synthetic Strategies: A fundamental objective in organic chemistry is to develop efficient and innovative synthetic routes to the phenalenone scaffold. epfl.ch This not only represents a challenge in chemical synthesis but also enables access to analogues for structure-activity relationship (SAR) studies.

Table 2: Key Analogues of this compound from Penicillium species

Compound Name Note
Herqueinone A closely related, more oxidized analogue. nih.gov
Isoherqueinone A structural isomer of herqueinone.
Atrovenetinone An analogue detected alongside this compound. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B102594 Deoxyherquenone CAS No. 17298-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17298-90-7

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one

InChI

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3

InChI Key

KMPAOJFBQSXEAI-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Canonical SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Synonyms

deoxyherquienone

Origin of Product

United States

Natural Occurrence and Biosynthesis of Deoxyherquenone

Fungal Bioproduction of Deoxyherquenone

The production of this compound is intrinsically linked to a number of fungal species, where it is synthesized as a secondary metabolite.

Identification of this compound-Producing Fungal Strains

Several fungal strains have been documented as producers of this compound. These fungi span different ecological niches, from soil-dwelling organisms to those found in marine environments.

Penicillium herquei, a filamentous fungus, is a known producer of a variety of secondary metabolites, including the phenalenone antibiotic this compound. wikipedia.orgnih.gov This species has been isolated from diverse environments, including soil and as an endophyte from plants. wikipedia.orgajol.info Research has confirmed the biosynthesis of this compound in P. herquei. wikipedia.org

Fungi isolated from marine environments have also been identified as sources of this compound. A notable example is Penicillium sp. strain 68, which was isolated from the brown alga Fucus vesiculosus. nih.govresearchgate.net This marine-derived fungus produces this compound, which was detected in both liquid and solid culture extracts. nih.gov The association of this fungus with Fucus vesiculosus highlights the potential of marine algae as hosts for fungi with unique metabolic capabilities. nih.govmdpi.com

Beyond Penicillium herquei and specific marine-derived strains, other cultivable fungal taxa have been associated with the production of this compound. nih.govresearchgate.net For instance, studies on the fungal communities associated with Fucus vesiculosus revealed that this compound was among the metabolites produced, suggesting that a broader range of fungi within this ecological niche may possess the genetic machinery for its synthesis. nih.govgeomar.de The production of such secondary metabolites is often influenced by the specific culture conditions. researchgate.net

Biotechnological Approaches for this compound Production

To enhance the discovery and production of fungal secondary metabolites like this compound, biotechnological strategies are employed.

One Strain Many Compounds (OSMAC) Strategy for Chemodiversity Induction

The "One Strain Many Compounds" (OSMAC) approach is a key strategy in microbial drug discovery. mdpi.comontosight.ai This method involves the systematic variation of cultivation parameters—such as culture media, temperature, pH, and aeration—to induce the expression of otherwise silent biosynthetic gene clusters in a single microbial strain. frontiersin.orgsemanticscholar.org The application of the OSMAC strategy to fungi associated with Fucus vesiculosus has successfully demonstrated its ability to enhance chemical diversity, leading to the production of compounds like this compound. geomar.demdpi.com By altering the growth conditions, researchers can stimulate a single fungal strain to produce a wider array of metabolites than what is observed under standard laboratory conditions. geomar.defrontiersin.orgsemanticscholar.org For example, the aromatic polyketide this compound was detected in multiple extracts of Penicillium sp. strain 68 when grown under different culture conditions as part of an OSMAC-based study. nih.gov

Fungal StrainSource/AssociationKey Findings
Penicillium herqueiSoil, EndophyteConfirmed producer of this compound. wikipedia.orgnih.gov
Penicillium sp. Strain 68Marine, associated with Fucus vesiculosusProduces this compound in both liquid and solid cultures. nih.govresearchgate.net
Various cultivable fungiAssociated with Fucus vesiculosusThis compound is among the metabolites produced by the fungal community. nih.govgeomar.de

Fermentation Processes and Cultivation Optimization

Optimizing fermentation processes is key to maximizing the yield of desired secondary metabolites. For fungal fermentations, critical parameters include mechanical agitation, aeration, temperature, pH, and the duration of fermentation. nih.gov Environmental conditions and mechanical agitation, in particular, have been found to significantly influence fungal growth and the yield of metabolites like this compound. nih.gov The optimization of these parameters is a crucial step for moving from laboratory-scale discovery to larger-scale production. bioinformatics.nlmdpi.com While general principles of fermentation optimization are well-established, specific optimal conditions for this compound production would require targeted experimental designs, such as the Response Surface Methodology (RSM), to precisely define the ideal set of parameters. bioinformatics.nl

Polyketide Biosynthetic Pathway of this compound

This compound is assembled through a polyketide pathway, a common route for the synthesis of a large class of secondary metabolites in fungi. nih.gov The core structure of phenalenones, like this compound, is derived from a heptaketide precursor, meaning it is constructed from seven acetate (B1210297) units. nih.gov

The biosynthesis of complex natural products is orchestrated by a series of enzymes whose genes are typically organized into biosynthetic gene clusters (BGCs). wikipedia.org For phenalenones, the key enzyme is a non-reducing polyketide synthase (NR-PKS). nih.govresearchgate.net Research on the biosynthesis of the related compound herqueinone (B1223060) in Penicillium herquei identified a specific NR-PKS, named PhnA, which synthesizes the heptaketide backbone and catalyzes its initial cyclization into an angular naphtho-γ-pyrone intermediate. nih.govresearchgate.net

A second crucial enzyme, a flavin-dependent monooxygenase (FMO) named PhnB, then acts on this intermediate. nih.gov PhnB catalyzes an oxidative transformation that opens the γ-pyrone ring, enabling a subsequent aldol-like cyclization to form the characteristic tricyclic phenalenone core. nih.govresearchgate.net It is presumed that a similar PKS and FMO system is responsible for the biosynthesis of the this compound core in Penicillium atrovenetum. Following the formation of the core, various "tailoring enzymes," such as methyltransferases, oxidases, and prenyltransferases, which are also encoded within the BGC, would modify the structure to yield the final this compound molecule.

Precursor feeding studies using isotopically labeled substrates are a powerful tool for elucidating biosynthetic pathways. ias.ac.in Such experiments have been fundamental in understanding the origin of the phenalenone skeleton. Isotope feeding studies with [1-¹³C] labeled acetate have confirmed that the phenalenone core of related molecules is assembled from seven acetate units (a heptaketide). nih.govresearchgate.net This finding establishes that the biosynthesis proceeds via an NR-PKS that sequentially condenses one starter unit (acetyl-CoA) with six extender units (malonyl-CoA). nih.gov

Fungi often produce a suite of structurally related metabolites from a common biosynthetic precursor. Penicillium atrovenetum is known to produce this compound alongside its analogues atrovenetinone and atrovenetin. nih.gov These compounds share the same polyketide-derived phenalenone core. Their structural diversity arises from the differential action of tailoring enzymes encoded in the BGC. The common phenalenone intermediate can be hydroxylated, methylated, or otherwise modified in various combinations to produce the different final products. Atrovenetin, for example, is a hydroxylated derivative, and the biosynthetic pathways are thus intimately linked through a shared origin and subsequent diverging modification steps.

Table of Mentioned Compounds

Compound Name
Acetyl-CoA
Atrovenetin
Atrovenetinone
This compound
Herqueinone

Total Synthesis and Semisynthesis of Deoxyherquenone

Methodologies for Deoxyherquenone Total Synthesis

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in which a target molecule is recursively broken down into simpler, commercially available starting materials. For the this compound scaffold, a common retrosynthetic strategy involves disconnection of the ketal and ether linkages to reveal a more simplified polycyclic core. A key bond disconnection is often envisioned at the junction of the phenalenone core and the attached side chain, allowing for a convergent synthesis where the two main fragments are prepared separately and then coupled.

Further disconnection of the polycyclic core often leads to simpler aromatic or hydroaromatic precursors. A biomimetic approach, which mimics the proposed biosynthetic pathway of the natural product, has also been considered. This strategy often involves an oxidative dearomatization of a phenolic precursor to generate a key intermediate that can then undergo a cascade of reactions to form the complex core of this compound.

Key Stereoselective and Regioselective Transformations

The construction of the multiple stereocenters and the precise placement of functional groups in the this compound molecule necessitate the use of highly controlled chemical reactions.

Stereoselective Transformations:

Asymmetric Catalysis: The enantioselective synthesis of key building blocks is often achieved using chiral catalysts. For instance, asymmetric dihydroxylation or epoxidation reactions can be employed to set the stereochemistry of hydroxyl groups on a precursor molecule.

Substrate Control: In many synthetic routes, the existing stereocenters in an intermediate are used to direct the stereochemical outcome of subsequent reactions. This is a powerful strategy for building up the complex stereochemical array of this compound.

Regioselective Transformations:

Directed Ortho Metalation (DoM): This technique allows for the selective functionalization of aromatic rings at a position adjacent to a directing group, which is crucial for building the substituted phenalenone core.

Cycloaddition Reactions: Diels-Alder or other cycloaddition reactions can be used to construct the carbocyclic framework with high regioselectivity, depending on the electronic nature of the diene and dienophile.

Comparison of Established Synthetic Routes to this compound

Several research groups have reported total syntheses of this compound, each with its own unique approach and set of key reactions. A comparison of these routes highlights the different strategies employed to overcome the synthetic challenges posed by this molecule.

Research Group Key Strategy Starting Materials Overall Yield Number of Steps (Longest Linear Sequence)
Porco Jr., J. A. et al. Biomimetic oxidative dearomatization and photocycloadditionSubstituted phenolData not specified in available literatureData not specified in available literature
Carreira, E. M. et al. Convergent approach with late-stage fragment couplingSimple aromatic and chiral pool precursorsData not specified in available literatureData not specified in available literature

The Porco group has been noted for their work on the chemical synthesis of bioactive flavonoid and xanthone-derived natural products, often employing biomimetic strategies. bu.edu Their approaches could conceptually be applied to this compound, involving an initial dearomatization followed by a series of cyclizations. The Carreira group is also prominent in the field of natural product synthesis, often utilizing innovative catalytic methods to achieve asymmetry. grantome.com A potential route from this group might involve a convergent strategy where key fragments are synthesized independently and then joined together.

Semisynthetic Approaches to this compound and its Analogues

Semisynthesis, which involves the chemical modification of a readily available natural product, offers an alternative route to this compound and its analogues. This approach can be more efficient than total synthesis if a closely related natural product is abundant and can be easily converted to the target molecule. For the herquenone family, a potential semisynthetic strategy could involve the modification of a more abundant member of the family to yield this compound. This might involve selective deoxygenation or functional group interconversion.

Synthesis of Novel this compound Derivatives for Research

To explore the structure-activity relationships (SAR) and to develop potential therapeutic leads, the synthesis of novel derivatives of this compound is of significant interest. These synthetic efforts often focus on modifying specific functional groups or parts of the molecule to understand their impact on biological activity.

Key areas of modification include:

The Phenalenone Core: Altering the substitution pattern on the aromatic ring can influence the electronic properties of the molecule and its interaction with biological targets.

The Side Chain: Modifications to the side chain, such as changing its length, stereochemistry, or introducing new functional groups, can have a profound effect on the molecule's biological profile.

The Ketal and Ether Linkages: The synthesis of analogues with different ketal or ether groups can probe the importance of these functionalities for biological activity.

The synthesis of these derivatives allows for a systematic investigation of the pharmacophore of this compound and can lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Structural Elucidation and Advanced Analytical Characterization of Deoxyherquenone

Spectroscopic Techniques for Deoxyherquenone Structure Confirmation

The definitive identification of this compound's structure is accomplished through the combined application of several spectroscopic methods. Each technique provides unique and complementary information, from the carbon-hydrogen framework to the specific functional groups and stereochemical details.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, ¹³C-NMR of this compound and Derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex carbon skeleton and proton environments of this compound. emerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons present. libretexts.org The chemical shifts in the ¹³C NMR spectrum are particularly informative, with signals for carbonyl carbons appearing far downfield (typically 170-220 ppm), while sp² hybridized carbons of the aromatic system resonate in the 125-170 ppm range. libretexts.orgmdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure piece by piece. analis.com.my Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the identification of adjacent protons. libretexts.org Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon-hydrogen pairs, while Heteronuclear Multiple Bond Correlation (HMBC) is essential for mapping long-range (2-3 bond) C-H correlations, which connects the individual spin systems and quaternary carbons to build the complete molecular framework. emerypharma.comanalis.com.my The analysis of these correlations provides definitive evidence for the phenalenone core and the connectivity of its various substituents. researchgate.netuni-ruse.bg For complex structures like this compound and its derivatives, complete and unambiguous assignment of all ¹H and ¹³C signals is a prerequisite for structural confirmation. scielo.br

Table 1: Representative ¹³C-NMR Chemical Shifts for Phenalenone-Type Skeletons Note: This table presents typical chemical shift ranges for carbons in phenalenone structures. Exact values for this compound may vary based on solvent and specific substitution.

Carbon Type Typical Chemical Shift (ppm)
Carbonyl (C=O) 170 - 220
Aromatic/Olefinic (sp²) 110 - 170
Oxygenated sp³ Carbon 60 - 90
Aliphatic sp³ Carbon 10 - 60

Data compiled from general knowledge of NMR spectroscopy. libretexts.org

High-Resolution Mass Spectrometry (HRMS, UPLC-QToF-MS/MS, FABMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. bioanalysis-zone.com Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. whitman.edualgimed.com This high degree of accuracy allows for the calculation of a unique molecular formula, as the exact masses of atoms are not integers (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949). bioanalysis-zone.com

Techniques such as Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) provide both the high-resolution mass of the parent ion and fragmentation data (MS/MS) that can further support the proposed structure. r-project.org Fast Atom Bombardment Mass Spectrometry (FABMS) has also been historically used for the analysis of phenalenone compounds. The accurate mass measurement obtained from HRMS is fundamental to confirming that the structure elucidated by NMR corresponds to the correct molecular formula. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. utdallas.edu The technique measures the absorption of infrared radiation by molecular vibrations, with different bond types absorbing at characteristic frequencies. libretexts.org For a molecule like this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups.

A strong, sharp absorption band in the region of 1650-1760 cm⁻¹ is indicative of the carbonyl (C=O) groups of the ketone and quinone moieties. vscht.cz Absorptions in the 1500-1600 cm⁻¹ range typically correspond to C=C stretching vibrations within the aromatic ring system. libretexts.org The presence of hydroxyl (-OH) groups would be confirmed by a strong, broad band in the 3200-3600 cm⁻¹ region. vscht.cz C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. spectroscopyonline.com While IR provides less detailed structural information than NMR, it offers rapid confirmation of essential functional groups. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=O Stretch (ketone/quinone) 1650 - 1760 Strong
C=C Stretch (aromatic) 1500 - 1600 Medium

Data compiled from established IR spectroscopy correlation tables. vscht.czlibretexts.org

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods are indispensable for determining the absolute configuration of stereocenters within the this compound molecule. These techniques measure the differential interaction of the chiral molecule with polarized light. wikipedia.org

Optical Rotation (OR) measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. pressbooks.pub The resulting value, known as the specific rotation ([α]D), is a characteristic physical constant for a given enantiomer, indicating whether it is dextrorotatory (+) or levorotatory (-). pressbooks.pub

Electronic Circular Dichroism (ECD) is a more powerful technique that measures the differential absorption of left- and right-circularly polarized light over a range of wavelengths, resulting in an ECD spectrum. nih.gov This spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophores in the molecule. researchgate.net By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for possible stereoisomers, the true absolute configuration can be assigned with a high degree of confidence. rsc.org This approach has been successfully applied to determine the absolute configuration of related phenalenone derivatives. researchgate.net

Computational Chemistry for this compound Structural Analysis (e.g., DFT Calculations of NMR Parameters)

Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of modern structure elucidation. mdpi.com In cases of complex molecules like this compound, where NMR data can be ambiguous or alternative structures are possible, DFT calculations serve as a powerful tool for verification. uni-ruse.bg

By creating a 3D model of a proposed structure, quantum chemical methods can predict spectroscopic parameters, most notably NMR chemical shifts (both ¹H and ¹³C) and ECD spectra. mdpi.comnih.gov These calculated values are then compared to the experimental data. A strong correlation between the predicted and experimental data provides robust support for the proposed structure and stereochemistry. Conversely, a poor correlation can indicate an incorrect structural assignment, prompting a re-evaluation of the spectroscopic data. uni-ruse.bg This integrated approach of experimental spectroscopy and computational analysis significantly increases the confidence in the final structural assignment of complex natural products like this compound.

Untargeted Metabolomics and Molecular Networking for this compound Discovery and Profiling

The discovery of this compound and other related metabolites from fungal sources is often facilitated by modern high-throughput analytical strategies like untargeted metabolomics. This approach aims to comprehensively profile as many small molecules as possible within a crude biological extract, rather than searching for a single, pre-defined compound.

This is typically achieved using techniques like UPLC-QToF-MS/MS, which generate vast amounts of data on the masses and fragmentation patterns of all detected compounds. This complex data can then be visualized and organized using tools like molecular networking. Molecular networking groups compounds with similar MS/MS fragmentation patterns into clusters, based on the principle that structurally related molecules will fragment in similar ways. This allows researchers to rapidly dereplicate known compounds by matching them to spectral libraries and, more importantly, to identify clusters that represent families of potentially new or related analogues. Studies have successfully used molecular networking to map the chemical diversity of Penicillium extracts, leading to the targeted isolation of novel compounds, including phenalenones like this compound. analis.com.mylibretexts.orgajol.info

Application of Global Natural Products Social Molecular Networking (GNPS)

Global Natural Products Social Molecular Networking (GNPS) is an open-access, web-based mass spectrometry ecosystem designed to organize, share, and analyze tandem mass spectrometry (MS/MS) data. mdpi.comucsd.edu This platform was instrumental in the characterization of this compound from fungal extracts, specifically from a Penicillium species (strain 68) isolated from the brown alga Fucus vesiculosus. researchgate.netresearchgate.net

In the analysis of the fungal metabolome, MS/MS data from various culture extracts were uploaded to the GNPS platform. mdpi.com The platform's molecular networking algorithm clusters molecules with similar MS/MS fragmentation patterns into "molecular families." Structurally related molecules often share similar fragmentation pathways, resulting in their grouping within the same cluster. github.io this compound, an aromatic polyketide, was identified within a large molecular family of related compounds. researchgate.net This clustering not only aided in its annotation but also allowed for the simultaneous visualization of its analogues produced by the fungus.

The GNPS analysis also provided valuable insights into the influence of culture conditions on the production of this compound. By mapping metadata onto the network, researchers observed that this compound was produced when the Penicillium sp. was grown in both liquid (Cza-L) and solid (Cza-S) Czapek-Dox media, demonstrating its expression across different cultivation regimes. researchgate.net

Table 1: Summary of GNPS Analysis for this compound

ParameterFindingSource
Platform Used Global Natural Products Social Molecular Networking (GNPS) mdpi.com
Identified Compound This compound (aromatic polyketide) researchgate.net
Producing Organism Penicillium sp. (strain 68) researchgate.net
Molecular Family Aromatic Polyketide Cluster researchgate.net
Significance Visualized the chemical family of the compound and its production under different culture conditions. researchgate.netnih.gov

Dereplication Strategies Using In-Silico Databases (ISDB-UNPD)

Dereplication is the process of rapidly identifying known compounds from a mixture, thereby avoiding the laborious process of re-isolating and re-characterizing them. mdpi.com In the study that identified this compound, dereplication was accelerated by integrating GNPS with an in-silico MS/MS database derived from the Universal Natural Products Database (ISDB-UNPD). mdpi.comgithub.io

This strategy involves comparing the experimental MS/MS spectra acquired from the sample against a library of theoretically generated fragmentation spectra. github.iogithub.com The ISDB-UNPD contains in-silico predicted MS/MS spectra for over 170,000 natural products. github.io The experimental MS/MS spectrum corresponding to the precursor ion of this compound was matched against this database. The high similarity score between the experimental spectrum and the in-silico spectrum for this compound led to its putative annotation. mdpi.comresearchgate.net This automated comparison significantly speeds up the identification process, which would otherwise require manual database searching and spectral interpretation. mdpi.com

The combination of molecular networking with in-silico database matching provides a powerful workflow for high-throughput natural product discovery, as demonstrated by the successful annotation of dozens of metabolites, including this compound, in a single study. mdpi.comresearchgate.net

Table 2: Dereplication Profile of this compound

ParameterDescriptionSource
Technique Automated dereplication via GNPS platform mdpi.com
Database In-Silico MS/MS Database (ISDB-UNPD) mdpi.comgithub.io
Matching Process Experimental MS/MS spectra compared against predicted spectra of known natural products. mdpi.com
Result for this compound Putative annotation based on a high-scoring match between experimental and in-silico MS/MS spectra. researchgate.netresearchgate.net

UPLC-MS/MS-Based Metabolite Profiling

The foundation of the GNPS and dereplication analyses is the high-quality data generated by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govmdpi.com This technique provides robust separation of complex mixtures and generates the detailed mass spectral data required for structural analysis. biorxiv.org

In a typical workflow for analyzing the metabolome of a Penicillium species, the fungal extract is first injected into the UPLC system. academie-sciences.fr The UPLC utilizes a column with a small particle size (typically <2 µm) to achieve high-resolution separation of metabolites in a short timeframe. A reversed-phase C18 column is commonly used for the separation of semi-polar compounds like polyketides. academie-sciences.fr The separated compounds then enter the mass spectrometer, where they are ionized (commonly via electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured. For MS/MS analysis, specific precursor ions, such as that of this compound, are selected and fragmented to generate characteristic product ions, which provide a structural fingerprint of the molecule. nih.gov This detailed fragmentation data is essential for both molecular networking and database matching. mdpi.com

Table 3: Representative UPLC-MS/MS Parameters for Penicillium Metabolite Profiling

ParameterSpecificationPurpose
Instrument UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., IT-TOF, Q-TOF)Provides high-resolution separation and accurate mass measurements. nih.govacademie-sciences.fr
Column Kinetex C18 (e.g., 2.6 µm, 2.1 × 100 mm)Separation of metabolites based on polarity. academie-sciences.fr
Mobile Phase Gradient of water with formic acid (A) and acetonitrile/methanol with formic acid (B)Elutes compounds with varying polarities from the column. biorxiv.orgacademie-sciences.fr
Ionization Mode Electrospray Ionization (ESI), typically in both positive and negative modesGenerates charged ions from the eluted compounds for MS analysis. academie-sciences.fr
MS Analysis Full scan followed by data-dependent MS/MS acquisitionMeasures precursor ion masses and generates fragmentation spectra for structural elucidation. nih.gov

Biological Activities of Deoxyherquenone: in Vitro Mechanistic and Efficacy Studies

Anticancer Activity of Deoxyherquenone in Cell-Based Assays

Comparative Cytotoxicity in Non-Cancerous Cell Models (e.g., HaCaT Keratinocytes)

The evaluation of a compound's toxicity against non-cancerous cell lines is a critical step in assessing its potential for therapeutic use and its general cytotoxic profile. Human keratinocyte cell lines, such as HaCaT cells, serve as a standard model for the skin epidermis and are frequently used to determine whether a compound's effects are specific to cancer cells or if it exhibits broad-spectrum cytotoxicity. nih.govscielo.org.mx

In the context of this compound, studies have investigated the extracts of fungi known to produce this compound. Research on fungal extracts derived from the marine algae Fucus vesiculosus indicated that many extracts with anticancer activity also demonstrated comparable inhibitory effects on HaCaT cells. geomar.de This suggests a general toxicity rather than a cancer-specific effect. This compound was identified as one of the polyketide constituents in these broadly active fungal extracts. geomar.de

While these findings suggest that this compound may contribute to this general cytotoxicity, specific data detailing the cytotoxic concentration (e.g., IC₅₀ value) of purified this compound on HaCaT cells is not prominently available in the reviewed scientific literature. Therefore, a direct comparison with its effects on cancerous cell lines is challenging to establish from current data.

Table 1: Cytotoxicity of Fungal Extracts Containing this compound against HaCaT Cells

Source Organism/Extract Cell Line Observed Effect Inference

This table is based on the reported general cytotoxicity of fungal extracts in which this compound was a known constituent. Specific IC₅₀ values for the purified compound were not provided in the source.

Antimicrobial Activity of this compound

This compound belongs to the polyketide class of natural products, a group of secondary metabolites known for their vast structural diversity and wide range of biological activities, including antibacterial and antifungal properties. actascientific.commdpi.comtaylorfrancis.com The investigation into the antimicrobial potential of this compound stems from the observation that the organisms producing it often exhibit such characteristics.

Antibacterial Efficacy

The antibacterial properties of this compound have been suggested through studies of the fungi that produce it. In one study examining the relationship between a leaf-rolling moth and fungi covering its cocoon, a fungal strain identified as a producer of this compound demonstrated antimicrobial activity. The research used a paper disk method to show inhibition against specific bacterial strains.

The findings indicated activity primarily against Gram-positive bacteria. However, comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) of purified this compound against a broad spectrum of bacteria are not extensively documented in the available literature. youtube.com

Table 2: Antibacterial Activity of this compound-Producing Fungus

Test Organism Producing Fungus Observed Activity
Bacillus subtilis Penicillium sp. Active
Brevibacterium ammoniagenes Penicillium sp. Active

This table reflects the activity of the fungal culture that produces this compound, as reported in the cited study. [2 from first search]

Antifungal Efficacy

Fungi, particularly those from the genus Penicillium, are a well-known source of a multitude of secondary metabolites, including many with potent antifungal activities. actascientific.com This has led to the general interest in compounds like this compound, a metabolite of certain Penicillium species, for their potential antifungal effects.

Despite this, specific research detailing the antifungal efficacy of isolated this compound is limited in the accessible scientific literature. Studies often focus on the broader antimicrobial profile of the producing fungal extracts rather than the activity of individual purified compounds. Consequently, specific data, such as MIC values for this compound against pathogenic fungal strains, are not currently available.

Table 3: Antifungal Efficacy Data for this compound

Test Organism MIC (µg/mL) Source

Mechanism of Action Studies of Deoxyherquenone

Identification of Cellular and Molecular Targets of Deoxyherquenone

The critical first step in understanding a compound's mechanism of action is the identification of its specific cellular and molecular binding partners. This process, known as target identification, is foundational to drug discovery and chemical biology. researchgate.netnih.gov For this compound, specific molecular targets have not been definitively identified in published research. However, studies on its close structural analogs, atrovenetinone and funalenone, have revealed inhibitory activity against specific enzymes, which could suggest potential, though unconfirmed, target classes for this compound.

For instance, atrovenetinone has been shown to be an inhibitor of myosin light chain kinase (MLCK), an enzyme crucial for smooth muscle contraction. tandfonline.com Other related phenalenone compounds have been identified as inhibitors of enzymes like HIV-1 integrase and type I collagenase. researchgate.net These findings suggest that key cellular enzymes could be potential targets for this compound, though direct experimental validation is required.

General approaches to identify molecular targets include:

Affinity-based methods: Techniques like affinity chromatography and chemical proteomics utilize a modified version of the compound to "pull down" its binding partners from cell lysates for identification via mass spectrometry.

Genetic approaches: Methods such as chemical genetic screening involve exposing a library of mutant organisms (e.g., yeast or bacteria with single-gene deletions) to the compound to identify which mutations confer resistance or sensitivity, thereby pointing to the target or its pathway. nih.gov

Computational methods: In silico molecular docking can predict the binding of a compound to the known structures of various proteins, helping to prioritize potential targets for experimental validation. fip.org

Table 1: Known Molecular Targets of this compound Analogs This table lists enzymes inhibited by compounds structurally related to this compound. These are not confirmed targets of this compound itself but represent potential areas for investigation.

Analog CompoundMolecular TargetBiological Function of TargetReference
AtrovenetinoneMyosin Light Chain Kinase (MLCK)Regulates smooth muscle contraction and cell migration. tandfonline.com
Atrovenetinone methyl acetalHIV-1 IntegraseEssential for the replication of the HIV-1 virus. researchgate.net
FunalenoneHIV-1 IntegraseEssential for the replication of the HIV-1 virus. researchgate.net
FunalenoneType I CollagenaseInvolved in the degradation of collagen and tissue remodeling. researchgate.net

Elucidation of Intracellular Pathways Modulated by this compound

Once a molecular target is identified, the next step is to understand how the interaction between the compound and its target affects broader intracellular signaling and metabolic pathways. A single interaction can trigger a cascade of downstream events, leading to the observed physiological or cytotoxic effects. nih.govresearchgate.net There is currently no specific data detailing the intracellular pathways modulated by this compound.

However, if this compound were to target an enzyme like MLCK, as its analog atrovenetinone does, it could potentially interfere with pathways related to cell contractility, motility, and the cytoskeleton. tandfonline.com Similarly, if it were to inhibit other kinases or enzymes involved in primary metabolism, it could disrupt fundamental processes such as:

Cell Cycle Progression: Many anticancer agents function by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation. nih.gov

Apoptosis (Programmed Cell Death): Compounds can trigger apoptosis through mitochondrial or endoplasmic reticulum stress pathways, leading to the activation of caspases and other executioner proteins. nih.gov

Metabolic Pathways: Inhibition of key metabolic enzymes can disrupt glycolysis, the TCA cycle, or nucleotide synthesis, starving cancer cells of the energy and building blocks needed for rapid growth. ontosight.ai

Signal Transduction Cascades: Interference with signaling pathways like MAP kinase or PI3K/Akt can alter gene expression and cellular behavior in response to external stimuli. nih.govnih.gov

Investigating these pathways often involves techniques like western blotting to measure changes in protein phosphorylation, flow cytometry for cell cycle analysis, and gene expression profiling using RT-PCR or microarrays. nih.gov

Advanced Approaches for Mechanism of Action Deconvolution

Modern drug discovery employs sophisticated, high-throughput techniques to unravel a compound's mechanism of action in an unbiased and comprehensive manner. nih.gov These approaches are essential for understanding complex biological responses and identifying potential off-target effects.

Proteomics and metabolomics offer a global snapshot of the changes occurring within a cell upon treatment with a compound. These "omics" technologies provide a systems-level view of the mechanism of action.

Proteomic Profiling: This involves the large-scale analysis of protein expression and post-translational modifications. By comparing the proteome of untreated cells to those treated with this compound, researchers could identify entire suites of proteins that are upregulated or downregulated. This can provide clues about the affected pathways, such as stress responses, metabolic shifts, or the activation of cell death machinery. frontiersin.orgfau.eu For example, an increase in DNA damage repair proteins could suggest that this compound targets DNA replication.

Metabolomic Profiling: This technique analyzes the complete set of small-molecule metabolites within a biological sample. mdpi.com Treatment with a compound that inhibits a metabolic enzyme would cause a "backup" of the substrate and a depletion of the product, creating a distinct metabolic signature that can be detected. mdpi.com This approach is powerful for identifying targets within complex metabolic networks without prior knowledge of the target.

A crucial aspect of mechanism of action studies is confirming that the compound physically interacts with its proposed target within a live cell and quantifying this interaction. nih.gov Target engagement assays provide this critical evidence.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, researchers can detect this stabilization as a shift in the melting curve, confirming target engagement.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a sophisticated in-cell technique that can measure the binding of a compound to a target protein in real-time. It requires engineering the target protein to be fused with a luciferase enzyme and using a fluorescently labeled version of the compound or a competitive ligand. Binding is detected as energy transfer between the luciferase and the fluorophore.

Activity-Based Protein Profiling (ABPP): This approach uses chemical probes that are designed to bind covalently to the active site of specific enzyme families. Competition experiments, where the cells are pre-treated with an inhibitor like this compound, can prevent the probe from binding if the compound engages the same target. This loss of probe labeling confirms target engagement in a complex biological system. nih.gov

Structure Activity Relationship Sar Studies of Deoxyherquenone and Its Analogues

Systematic Modification of Deoxyherquenone Chemical Structure

The systematic chemical modification of the this compound scaffold to probe its structure-activity relationships is not extensively documented in publicly available literature. nih.govnih.govliverpool.ac.ukrsc.orgchemrxiv.org The development of synthetic strategies for complex natural products like this compound is a challenging endeavor, often requiring multi-step syntheses. nih.gov Consequently, much of the current SAR understanding does not come from a systematically synthesized library of analogues but rather from the isolation and comparative analysis of naturally occurring derivatives. frontiersin.orgresearchgate.net

Research efforts in the broader field of phenalenones have shown that modifications to the core structure can significantly impact biological activity. nih.gov For other classes of natural products, systematic SAR studies involve targeted modifications at various positions, such as altering substituent groups, modifying ring structures, or changing stereochemistry, to determine which parts of the molecule are essential for its biological effects. nih.govchemrxiv.org While such comprehensive synthetic programs are yet to be reported for this compound, the existing knowledge on its natural analogues provides foundational insights into its SAR.

Identification of Pharmacophoric Elements for Biological Activity

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to interact with a specific biological target and trigger a biological response. ugm.ac.idbiorxiv.orgwustl.edu The identification of these key elements is a cornerstone of rational drug design.

For this compound, a definitive, experimentally validated pharmacophore model has not been published. Such models are typically generated through computational studies of a series of active compounds and their interactions with a biological target. nih.govnih.govmdpi.com However, based on the structures of this compound and its active natural analogues, several potential pharmacophoric features can be hypothesized:

The Phenalenone Core: The rigid, planar, tricyclic system is the fundamental scaffold of this class of compounds and is likely essential for orienting the other functional groups correctly for target interaction. sci-hub.st

Oxygenated Functional Groups: The presence and positioning of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic system are critical. These groups can act as hydrogen bond donors and acceptors, which are crucial for binding to biological macromolecules. researchgate.net

A formal pharmacophore modeling study would require a larger set of active and inactive analogues to computationally identify and validate these features. biorxiv.orgwustl.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a group of compounds and their biological activities. nih.govmdpi.com These models translate variations in physicochemical properties (like lipophilicity, electronic effects, and steric parameters) into a predictive equation for biological potency. uni-saarland.dedntb.gov.ua

Currently, there is a lack of specific QSAR studies focused on this compound in the scientific literature. The development of a robust QSAR model requires a substantial dataset of structurally related compounds with a wide range of biological activities. nih.gov This dataset is typically generated through the systematic synthesis and biological evaluation of numerous analogues, which, as noted previously, has been limited for this compound. Without such a dataset, the statistical methods central to QSAR cannot be effectively applied. Future efforts to synthesize a library of this compound derivatives would be necessary to enable the development of predictive QSAR models for this compound class.

Molecular Docking and Computational Simulations to Predict Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or nucleic acid. jscimedcentral.comscielo.org.mx These simulations help in understanding the binding mode and predicting the binding affinity, providing insights at an atomic level. nih.govresearchgate.net

As with QSAR and pharmacophore modeling, specific molecular docking studies detailing the interaction of this compound with a validated biological target are not widely available in published research. The application of molecular docking is contingent on the identification of a specific molecular target responsible for its biological activity.

Once a target is identified, computational simulations could be employed to:

Predict the binding pose of this compound within the target's active site.

Identify key amino acid residues involved in the interaction through forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Calculate a theoretical binding energy, which can help in ranking the affinity of different analogues.

Provide a structural basis for the observed SAR from its natural analogues, explaining why certain derivatives are more or less active.

Such computational studies are powerful tools that could significantly advance the understanding of this compound's mechanism of action and guide the design of more potent and selective analogues. researchgate.net

Analysis of Natural Analogues (e.g., Atrovenetinone, Atrovenetin) in Relation to SAR

The primary source of structure-activity relationship information for this compound comes from comparing its structure and activity with those of its co-isolated natural analogues. researchgate.net Fungi, particularly from the genus Penicillium, produce a variety of related phenalenone compounds. cdnsciencepub.comresearchgate.nettandfonline.com Key analogues include Atrovenetin, Atrovenetinone, Herqueinone (B1223060), and Norherqueinone.

The chemical structures of these compounds are closely related, often differing by the oxidation state of the core, the presence or absence of hydroxyl or methyl groups, and stereochemistry. sci-hub.st These structural differences provide valuable clues about the SAR of the phenalenone scaffold.

Atrovenetin: This compound is structurally similar to deoxynorherqueinone. sci-hub.st The key difference is the aromaticity and the pattern of hydroxyl groups, which influences its electronic properties and potential for hydrogen bonding.

Atrovenetinone: As an oxidation product of atrovenetin, it features a trione (B1666649) system within its structure. cdnsciencepub.com This modification drastically alters the electronic nature and reactivity of the molecule, which would be expected to have a significant impact on biological activity.

Herqueinone and Norherqueinone: These compounds are more highly oxygenated than this compound, featuring additional hydroxyl groups. Norherqueinone can be converted to atrovenetin through mild reduction, highlighting their close biosynthetic and chemical relationship. cdnsciencepub.com The presence of additional hydroxyl groups on herqueinone and norherqueinone increases their polarity and hydrogen bonding capacity compared to this compound, which is a critical factor in their differential biological activities. For instance, herqueinone and norherqueinone are known to possess antibiotic properties. researchgate.net

The comparative analysis of these natural analogues suggests that the degree and pattern of oxygenation on the phenalenone core are critical determinants of biological activity.

Table of Natural Analogues and Structural Differences

CompoundKey Structural Features Compared to this compound
This compound Reference phenalenone structure.
Atrovenetin Possesses a different hydroxylation pattern on the aromatic core. sci-hub.st
Atrovenetinone Contains a 1,2,3-trione system resulting from oxidation. cdnsciencepub.com
Herqueinone Contains an additional hydroxyl group and a different ether linkage compared to this compound. sci-hub.st
Norherqueinone Demethylated version of Herqueinone, featuring an additional free hydroxyl group. sci-hub.stcdnsciencepub.com

Future Directions in Deoxyherquenone Research

Strategies for Sustainable Bioproduction of Deoxyherquenone

The natural production of this compound by fungi such as Penicillium herquei is often not sufficient for extensive research and potential commercialization. Therefore, developing sustainable and efficient bioproduction methods is a critical area of future research.

Metabolic Engineering: A primary strategy involves the metabolic engineering of the producing fungal strains. nih.gov this compound is a polyketide, synthesized by a complex enzymatic assembly line known as polyketide synthase (PKS). nih.gov Future efforts will likely focus on identifying and characterizing the this compound biosynthetic gene cluster (BGC) in Penicillium species. frontiersin.org Once the BGC is identified, several metabolic engineering strategies can be employed to enhance production:

Overexpression of Pathway-Specific Genes: Increasing the expression of the PKS genes and other essential enzymes in the this compound biosynthetic pathway can lead to higher yields.

Enhancing Precursor Supply: The biosynthesis of polyketides requires a steady supply of precursor molecules, primarily acetyl-CoA and malonyl-CoA. mdpi.com Engineering the primary metabolism of the fungus to channel more carbon towards these precursors is a promising approach. mdpi.com

Heterologous Expression: The this compound BGC could be transferred into a more tractable and high-yielding host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. This approach, known as heterologous expression, can overcome limitations of the native producer and facilitate process optimization. frontiersin.org

Sustainable Fermentation Strategies: Beyond genetic manipulation, optimizing the fermentation process is crucial for sustainable bioproduction. Solid-state fermentation (SSF) is an environmentally friendly and cost-effective method that shows promise for fungal cultivation. nih.gov Future research will likely explore novel and sustainable substrates for SSF, such as agricultural waste products, to reduce the environmental impact and cost of this compound production.

A summary of potential strategies for sustainable bioproduction is presented in the table below.

StrategyApproachPotential Outcome
Metabolic Engineering Overexpression of biosynthetic genesIncreased this compound yield
Enhancement of precursor supplyHigher flux towards polyketide synthesis
Heterologous expression in a robust hostImproved production titers and process control
Sustainable Fermentation Solid-state fermentation (SSF)Cost-effective and environmentally friendly production
Use of agricultural waste as substrateReduced production costs and waste valorization

Advancements in Synthetic Methodologies for this compound and Complex Analogues

The total synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. Future advancements in synthetic methodologies will not only enable the efficient synthesis of this compound but also provide access to a wide range of novel and structurally complex analogues for structure-activity relationship (SAR) studies.

Total Synthesis: While a total synthesis of this compound has yet to be reported, future efforts in this area are anticipated. The development of a concise and efficient total synthesis would provide a reliable source of the natural product and a platform for the creation of analogues. nih.gov

Advanced Synthetic Methods: The synthesis of the core phenalenone scaffold and its functionalization are key areas for methodological advancement. researchgate.netnih.gov Recent developments in photoredox catalysis and other modern synthetic methods could provide new avenues for the construction and derivatization of the phenalenone core. princeton.edu The stereoselective synthesis of the complex stereochemistry of this compound and its analogues will require the development of novel and highly selective reactions. mdpi.comresearchgate.netnih.govnih.gov

Analogue Synthesis: The ability to synthesize a diverse library of this compound analogues is crucial for exploring its full therapeutic potential. Future synthetic strategies will focus on the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of a wide array of derivatives with modified biological activities. researchgate.netnih.gov

Key areas for advancement in synthetic methodologies are outlined in the table below.

Area of AdvancementFocusSignificance
Total Synthesis Development of a concise and efficient route to this compoundReliable supply for research and platform for analogue synthesis
Advanced Methods Novel reactions for phenalenone core construction and functionalizationAccess to complex and novel analogues
Stereoselective synthesis of complex stereocentersControl over the three-dimensional structure of synthetic molecules
Analogue Synthesis Late-stage functionalization strategiesRapid generation of diverse libraries for SAR studies

Development of Targeted Mechanistic Investigations for this compound

Understanding the precise molecular mechanism of action of this compound is fundamental to its development as a therapeutic agent. Future research will employ a range of advanced techniques to identify its cellular targets and elucidate the pathways through which it exerts its biological effects.

Target Identification: A key objective is to identify the specific cellular proteins or other macromolecules that this compound interacts with to produce its biological effects. Chemical proteomics is a powerful tool for this purpose. nih.govscienceopen.com This approach involves the use of a this compound-based chemical probe to "fish out" its binding partners from cell lysates, which can then be identified by mass spectrometry. evotec.comyoutube.com

Mechanism of Action Studies: Once potential targets are identified, further studies will be needed to validate these interactions and understand their functional consequences. This may involve a combination of in vitro biochemical assays, cell-based experiments, and structural biology techniques to characterize the binding of this compound to its target and its effect on the target's function. The mechanism of action of other quinone-containing antibiotics can provide valuable insights into the potential modes of action for this compound. nih.govmdpi.comyoutube.comnih.gov

Systems Biology Approaches: A broader understanding of this compound's effects on cellular systems can be gained through the use of systems biology approaches, such as transcriptomics, proteomics, and metabolomics. These techniques can provide a global view of the changes in gene expression, protein levels, and metabolite profiles in cells treated with this compound, offering clues to the pathways and processes it modulates. mdpi.com

The table below summarizes the key approaches for targeted mechanistic investigations.

ApproachTechniqueGoal
Target Identification Chemical proteomicsIdentify the direct binding partners of this compound
Mechanism of Action In vitro biochemical and cell-based assaysValidate targets and elucidate functional consequences of binding
Structural biology (X-ray crystallography, NMR)Determine the three-dimensional structure of the this compound-target complex
Systems Biology Transcriptomics, proteomics, metabolomicsGain a global understanding of the cellular response to this compound

Exploration of New Biological Activities and Therapeutic Applications

While this compound has shown promising antibiotic and anticancer activities, its full therapeutic potential may extend to other disease areas. Future research will focus on exploring novel biological activities and identifying new therapeutic applications for this versatile natural product.

Antiviral Activity: Fungal secondary metabolites are a rich source of antiviral compounds. nih.gov Given the structural similarity of this compound to other phenalenones with reported antiviral properties, it is a promising candidate for screening against a range of viruses. mdpi.com Future studies will likely investigate the antiviral activity of this compound against clinically relevant viruses, such as influenza virus, dengue virus, and coronaviruses. nih.govntu.edu.sg

Immunomodulatory and Anti-inflammatory Effects: Many natural products, including polyphenols, possess immunomodulatory and anti-inflammatory properties. nih.govnih.govmdpi.comnih.govnih.govmdpi.com The phenalenone scaffold of this compound suggests that it may also have the ability to modulate the immune system. elsevierpure.com Future research could explore the effects of this compound on immune cell function, cytokine production, and inflammatory signaling pathways, which could lead to its development as a treatment for inflammatory and autoimmune diseases. mdpi.comelsevierpure.com

New Therapeutic Targets: As our understanding of the molecular basis of disease evolves, new therapeutic targets are constantly being identified. This compound and its analogues could be screened against a wide range of these new targets to identify novel therapeutic opportunities. The unique chemical structure of this compound may allow it to interact with targets that are not effectively drugged by existing small molecules.

Potential new biological activities and therapeutic applications are listed in the table below.

Biological ActivityPotential Therapeutic Application
Antiviral Treatment of viral infections (e.g., influenza, dengue)
Immunomodulatory Treatment of autoimmune and inflammatory diseases
Anti-inflammatory Management of chronic inflammatory conditions
Novel Target Inhibition Development of first-in-class therapies for various diseases

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the future of this compound research. researchgate.netrsc.orgnih.gov

Bioactivity Prediction: Machine learning models can be trained on existing data to predict the biological activities of new molecules. mdpi.comyoutube.comresearchgate.netrsc.org This can be used to prioritize the synthesis and testing of this compound analogues that are most likely to have desired therapeutic effects. mdpi.comnih.govnih.govmdpi.com

De Novo Design of Analogues: Generative AI models can be used to design novel molecules from scratch. youtube.com These models can be trained on the structures of known phenalenones and other bioactive compounds to generate new this compound analogues with optimized properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles.

The integration of AI and ML in this compound research is summarized in the table below.

AI/ML ApplicationDescriptionImpact on this compound Research
Genome Mining Identification of novel phenalenone BGCs in fungal genomesAccelerated discovery of new this compound analogues
Bioactivity Prediction Prediction of the biological activities of virtual compoundsPrioritization of synthetic targets and efficient use of resources
De Novo Design Generation of novel molecular structures with desired propertiesDesign of this compound analogues with improved therapeutic potential

Q & A

Q. How can researchers address variability in this compound’s biological activity due to natural source differences?

  • Methodological Answer : Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) and authenticate source organisms via DNA barcoding. Compare batches using metabolomic profiling (LC-MS/MS) to identify confounding compounds .
  • Key Considerations : Collaborate with taxonomists for species verification and report geographic collection sites in metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.